Dibenzyloxyphosphoryl acetic acid ethyl ester
Description
This compound is characterized by its ester functional group, which is commonly found in many naturally occurring and synthetic substances.
Properties
IUPAC Name |
ethyl 2-bis(phenylmethoxy)phosphorylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O5P/c1-2-21-18(19)15-24(20,22-13-16-9-5-3-6-10-16)23-14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNNCLKXMXEVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyloxyphosphoryl acetic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of dibenzyloxyphosphoryl acetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester and water . This reaction typically requires heating to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Dibenzyloxyphosphoryl acetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form dibenzyloxyphosphoryl acetic acid and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding phosphonic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like alcohols or amines under mild conditions.
Major Products Formed
Hydrolysis: Dibenzyloxyphosphoryl acetic acid and ethanol.
Oxidation: Phosphonic acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
- Esterification Reaction : Dibenzyloxyphosphoryl acetic acid + Ethanol → Dibenzyloxyphosphoryl acetic acid ethyl ester + Water
- Catalysts Used : Strong acids (e.g., sulfuric acid) are typically employed to facilitate the reaction.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly phosphonate derivatives.
- Reagent in Chemical Reactions : The compound is utilized in various chemical reactions, including hydrolysis and oxidation, to yield different products such as phosphonic acids.
Biology
- Investigated in Biochemical Pathways : The compound's role as a probe in enzymatic studies has been explored, particularly its interaction with enzymes that utilize phosphonate compounds.
- Potential as a Biochemical Tool : Its ability to undergo hydrolysis makes it valuable for studying enzyme kinetics and mechanisms.
Medicine
- Therapeutic Properties : Research is ongoing to evaluate its potential therapeutic effects, especially as a precursor in drug synthesis targeting specific diseases.
- Enzyme Inhibition Studies : The compound has been explored for its potential use in designing enzyme inhibitors, which could lead to new drug development avenues.
Industry
- Production of Specialty Chemicals : this compound is utilized in the production of various specialty chemicals and materials, enhancing the performance characteristics of these products.
Case Studies
Mechanism of Action
The mechanism by which dibenzyloxyphosphoryl acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active molecules that participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzyloxyphosphoryl acetic acid methyl ester
- Ethyl acetate
- Methyl butyrate
Uniqueness
Dibenzyloxyphosphoryl acetic acid ethyl ester is unique due to its specific ester functional group and the presence of the dibenzyloxyphosphoryl moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Biological Activity
Dibenzyloxyphosphoryl acetic acid ethyl ester (DBPAEE) is a phosphonate compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies involving DBPAEE.
Chemical Structure and Properties
DBPAEE belongs to a class of compounds known as phosphonates, characterized by the presence of a phosphorus atom bonded to carbon-containing groups. Its structure can be represented as follows:
This compound features two benzyl groups that enhance its stability and influence its reactivity with biological targets.
The biological activity of DBPAEE is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The ester group in DBPAEE can undergo hydrolysis, releasing an active phosphonate moiety that interacts with various enzymes. This interaction can inhibit enzyme activity by:
- Mimicking Natural Substrates : The compound can bind to the active site of enzymes, preventing substrate access.
- Interfering with Enzyme Function : By altering the enzyme's conformation, DBPAEE can disrupt normal biochemical pathways.
Biological Activity
Research indicates that DBPAEE exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that phosphonate compounds, including DBPAEE, possess antibacterial and antifungal properties. For instance, a study highlighted significant antimicrobial activity against various bacterial strains .
- Cytotoxicity : DBPAEE has demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. In vitro studies revealed that it could induce apoptosis in targeted cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Molecules demonstrated that compounds similar to DBPAEE exhibited significant antibacterial activity against Gram-positive bacteria. The findings suggest that the phosphonate moiety plays a critical role in this activity .
- Cytotoxicity Assessment : In a recent investigation, researchers evaluated the cytotoxic effects of DBPAEE on several cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .
- Enzyme Interaction Studies : Research focusing on the mechanism of action revealed that DBPAEE effectively inhibits enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
